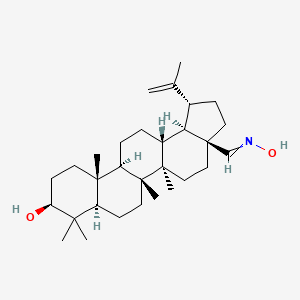

Betulinic aldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H49NO2 |

|---|---|

Molecular Weight |

455.7 g/mol |

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxyiminomethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H49NO2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h18,20-25,32-33H,1,8-17H2,2-7H3/t20-,21+,22-,23+,24-,25+,27-,28+,29+,30+/m0/s1 |

InChI Key |

GCYZHONUJBNDJH-ROUWMTJPSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C=NO |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C=NO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Betulinic Aldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid. Betulinic acid and its analogues are of significant interest to the scientific community due to their diverse pharmacological activities, including potent anticancer and antimicrobial properties. This document outlines detailed experimental protocols for the synthesis of this compound from its precursor, betulin (B1666924), and summarizes its key characterization data. Furthermore, a plausible signaling pathway for its cytotoxic activity, based on the known mechanisms of betulinic acid, is presented.

Quantitative Data Summary

The physicochemical and analytical data for this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| Molecular Formula | C₃₀H₄₉NO₂ | [1][2][3] |

| Molecular Weight | 455.7 g/mol | [1][2][3] |

| Melting Point | 222-224 °C | [1] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | 98.0% | [1] |

| Mass Spectrometry (MH⁺) | 456.2 | [1] |

| Storage Conditions | 2-8°C | [2] |

Experimental Protocols

The synthesis of this compound is a two-step process starting from betulin, which is readily available from the bark of birch trees. The first step involves the selective oxidation of the primary alcohol at C-28 of betulin to yield betulinic aldehyde. The subsequent step is the oximation of the aldehyde group.

Synthesis of Betulinic Aldehyde from Betulin

This protocol is adapted from methods describing the selective oxidation of betulin.[4][5]

Materials:

-

Betulin

-

Pyridinium (B92312) chlorochromate (PCC)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

Dissolve betulin (1 equivalent) in dry dichloromethane (CH₂Cl₂).

-

To this solution, add pyridinium chlorochromate (PCC) (3 equivalents).

-

Stir the reaction mixture at 35°C for 1 hour.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, add silica gel to the mixture and concentrate it to a dry powder under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain betulinic aldehyde.

Synthesis of this compound from Betulinic Aldehyde

This protocol is a standard method for oxime formation and is adapted from procedures for similar compounds.[6]

Materials:

-

Betulinic aldehyde

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Pyridine

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve betulinic aldehyde (1 equivalent) and hydroxylamine hydrochloride (40 equivalents) in pyridine.

-

Heat the solution at 50°C for 2 hours, monitoring the reaction with TLC.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

-

Wash the organic layer with 10% HCl solution.

-

Dry the dichloromethane layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate it under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/dichloromethane) or by flash chromatography to yield pure this compound.[6]

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups. The characteristic bands for an oxime include a broad O-H stretch (around 3418 cm⁻¹) and a C=N stretch (around 1643 cm⁻¹).[7]

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected MH⁺ peak is at m/z 456.2.[1]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Melting Point Analysis: To assess the purity of the crystalline solid.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the two-step synthesis process from betulin to this compound.

Proposed Anticancer Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to be similar to that of its parent compound, betulinic acid. Betulinic acid is known to induce apoptosis in cancer cells through the mitochondrial pathway.[8][9][10] The following diagram depicts this proposed mechanism.

This pathway suggests that this compound may inhibit the pro-survival PI3K/AKT/mTOR pathway and directly activate the mitochondrial apoptotic cascade. This involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c, subsequent activation of caspases, and ultimately, programmed cell death.[8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Betulinic Acid for Cancer Treatment and Prevention | MDPI [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betulinic acid induces apoptosis and suppresses metastasis in hepatocellular carcinoma cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Betulinic Aldehyde Oxime: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

Abstract

Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic aldehyde, has garnered interest in the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the discovery and natural sources of its precursor, betulinic aldehyde, along with detailed experimental protocols for its extraction and subsequent conversion to the oxime. Furthermore, this document summarizes the quantitative biological activity of this compound and explores its putative mechanism of action through signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Discovery and Natural Sources

This compound is primarily a semi-synthetic compound derived from its natural precursor, betulinic aldehyde. The discovery of betulinic aldehyde in nature has been reported in the stem bark of Tectona grandis (teak).[1][2] While betulinic aldehyde is not as abundant in nature as its parent compounds, betulin (B1666924) and betulinic acid, which are readily found in the bark of birch trees (Betula spp.), its isolation from Tectona grandis provides a natural source for its synthesis.[1][2][3]

The initial discovery of this compound itself is not prominently documented in publicly available literature, suggesting it emerged from broader research into the modification of natural triterpenoids to enhance their biological activities.

Table 1: Natural Source of Betulinic Aldehyde

| Compound | Natural Source | Plant Part | Reference |

| Betulinic Aldehyde | Tectona grandis | Stem Bark | [1][2] |

Experimental Protocols

Extraction of Betulinic Aldehyde from Tectona grandis

The following is a generalized protocol for the extraction and isolation of betulinic aldehyde from the stem bark of Tectona grandis, based on reported methods.[2]

Objective: To extract and isolate betulinic aldehyde from the powdered stem bark of Tectona grandis.

Materials and Reagents:

-

Powdered stem bark of Tectona grandis

-

Petroleum ether (60-80°C)

-

Silica (B1680970) gel for column chromatography

-

Soxhlet extractor

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Analytical balance

Procedure:

-

Extraction:

-

Accurately weigh 3 kg of powdered stem bark of Tectona grandis.

-

Place the powdered bark into the thimble of a Soxhlet extractor.

-

Extract the material with petroleum ether (60-80°C) for a sufficient duration to ensure complete extraction.

-

After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Isolation by Column Chromatography:

-

Prepare a silica gel column using petroleum ether as the slurry solvent.

-

Dissolve the crude residue in a minimal amount of petroleum ether and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate (B1210297), starting with 100% petroleum ether and gradually increasing the polarity.

-

Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest (betulinic aldehyde).

-

Evaporate the solvent from the combined fractions to yield the isolated betulinic aldehyde. The reported yield from 3 kg of bark is approximately 51 mg.[2]

-

Synthesis of this compound

The following protocol for the synthesis of this compound is based on a general method for the oximation of aldehydes and ketones.[4][5]

Objective: To synthesize this compound from betulinic aldehyde.

Materials and Reagents:

-

Betulinic aldehyde

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or other suitable base

-

Ethanol

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Round-bottom flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve a known quantity of betulinic aldehyde in ethanol.

-

Add an equimolar amount of hydroxylamine hydrochloride and sodium acetate to the solution.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

-

Reaction:

-

Heat the reaction mixture to reflux with continuous stirring.

-

Monitor the progress of the reaction using TLC.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

-

Work-up and Purification:

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the precipitate and wash it with water to remove any inorganic salts.

-

Dry the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound. The reaction is reported to proceed in quantitative yield.[4]

-

Biological Activity of this compound

This compound has demonstrated notable biological activities, particularly in the areas of cytotoxicity against cancer cells and antimicrobial effects.

Quantitative Data on Biological Activity

The following tables summarize the reported cytotoxic and antimicrobial activities of this compound.

Table 2: Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| Hepatocytes | Normal | 25 | [6][7] |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) | Reference |

| Enterococcus faecalis | Gram-positive bacteria | >50 | [7] |

| Staphylococcus aureus | Gram-positive bacteria | >50 | [7] |

| Escherichia coli | Gram-negative bacteria | >50 | [7] |

| Enterobacter aerogenes | Gram-negative bacteria | >50 | [7] |

| Pseudomonas aeruginosa | Gram-negative bacteria | >50 | [7] |

| Candida albicans | Fungus | >50 | [7] |

Note: The available data on antimicrobial activity indicates a lack of significant potency at the tested concentrations.

Putative Signaling Pathways

While the specific signaling pathways modulated by this compound are not extensively elucidated in the current literature, the mechanisms of its parent compound, betulinic acid, have been studied in more detail. It is plausible that the oxime derivative shares some of these mechanisms. Betulinic acid is known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the generation of reactive oxygen species (ROS), activation of caspases, and regulation of the Bcl-2 family of proteins.[8][9][10][11] It has also been shown to inhibit the NF-κB signaling pathway.[12]

Proposed Apoptotic Pathway

The following diagram illustrates a putative signaling pathway for the induction of apoptosis by this compound, based on the known mechanisms of betulinic acid.

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Evaluating Cytotoxicity

The following diagram outlines a typical workflow for assessing the cytotoxic effects of a compound like this compound on cancer cell lines.

Caption: General workflow for determining the cytotoxicity of a test compound.

Conclusion

This compound, a semi-synthetic triterpenoid derivative, shows potential as a cytotoxic agent. While its natural precursor, betulinic aldehyde, can be isolated from Tectona grandis, the oxime is primarily accessed through chemical synthesis. The available data suggests a moderate level of cytotoxicity against certain cell lines. Further research is warranted to fully elucidate its mechanism of action, expand the scope of its biological activities against a wider range of cancer cell lines and microbial strains, and to optimize its structure for enhanced potency and selectivity. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 6. Screening and Characterisation of Antimicrobial Properties of Semisynthetic Betulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The anti-cancer effect of betulinic acid in u937 human leukemia cells is mediated through ROS-dependent cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Betulinic acid-induced apoptosis in glioma cells: A sequential requirement for new protein synthesis, formation of reactive oxygen species, and caspase processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Betulinic Acid-Brosimine B Hybrid Compound Has a Synergistic Effect with Imatinib in Chronic Myeloid Leukemia Cell Line, Modulating Apoptosis and Autophagy [mdpi.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of Betulinic Aldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for betulinic aldehyde oxime (3β-hydroxy-lup-20(29)-en-28-al oxime), a derivative of the naturally occurring pentacyclic triterpenoid (B12794562), betulin (B1666924). This document collates available spectroscopic information and provides detailed experimental protocols relevant to its synthesis and characterization, aiming to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity

| Property | Value |

| Systematic Name | 3β-hydroxy-lup-20(29)-en-28-al oxime |

| Synonyms | This compound, Betulin 28-oxime |

| CAS Number | 25613-12-1[1][2] |

| Molecular Formula | C₃₀H₄₉NO₂[1][2] |

| Molecular Weight | 455.7 g/mol [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for the core lupane (B1675458) skeleton of this compound, based on data from related structures. The numbering of the carbon atoms follows the standard nomenclature for lupane triterpenoids.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~3.20 | dd |

| H-29a | ~4.70 | br s |

| H-29b | ~4.60 | br s |

| H-28 (oxime) | ~7.50 (E-isomer) / ~6.80 (Z-isomer) | s |

| CH₃ (various) | 0.75 - 1.70 | s |

| N-OH | Variable | br s |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~79.0 |

| C-20 | ~150.0 |

| C-28 (oxime) | ~155.0 |

| C-29 | ~109.8 |

| C-1 to C-27, C-30 | 14.0 - 60.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared (IR) Absorption Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3500-3200 | Broad |

| N-OH (oxime) | ~3300 | Broad |

| C-H (alkane) | 2945-2850 | Strong |

| C=N (oxime) | ~1650 | Medium |

| C=C (alkene) | ~1640 | Medium |

| C-O (hydroxyl) | ~1035 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry (MS) Data of this compound

| Ion | m/z | Description |

| [M+H]⁺ | 456.38 | Protonated molecular ion |

| [M]⁺ | 455.37 | Molecular ion |

| [M-H₂O]⁺ | 437.36 | Loss of water |

| [M-NOH]⁺ | 424.37 | Loss of the oxime group |

Experimental Protocols

The following section details the synthetic route from betulin to this compound and the general procedures for obtaining the spectroscopic data.

Synthesis of this compound

The synthesis is a two-step process starting from betulin, which is first oxidized to betulinic aldehyde, followed by oximation.

Step 1: Oxidation of Betulin to Betulinic Aldehyde

A selective oxidation of the primary alcohol at C-28 of betulin can be achieved using various methods. One common method involves the use of chromium trioxide adsorbed on silica (B1680970) gel (CrO₃/SiO₂).[3]

-

Procedure: Betulin is dissolved in a suitable solvent such as toluene. A suspension of CrO₃/SiO₂ (prepared by stirring silica gel with an aqueous solution of CrO₃ followed by drying) is added to the betulin solution. The reaction mixture is stirred at room temperature for a specified time (e.g., 60 minutes) and monitored by thin-layer chromatography (TLC). Upon completion, the solid support is filtered off, and the solvent is evaporated under reduced pressure. The crude betulinic aldehyde is then purified by column chromatography on silica gel.

Step 2: Oximation of Betulinic Aldehyde

The conversion of the aldehyde to the oxime is a standard condensation reaction with hydroxylamine (B1172632).

-

Procedure: Betulinic aldehyde is dissolved in a suitable solvent like ethanol (B145695) or pyridine (B92270). An excess of hydroxylamine hydrochloride is added, followed by a base such as sodium acetate (B1210297) or pyridine to neutralize the HCl. The mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC. The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization.

Spectroscopic Characterization

The following are general protocols for acquiring the spectroscopic data.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) or deuterated pyridine (C₅D₅N) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a NaCl plate.

-

Mass Spectrometry: Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and introduced into the ion source.

Experimental Workflow Diagram

The following diagram illustrates the synthesis and characterization workflow for this compound.

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Betulinic Aldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, has emerged as a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and biological activities. Drawing from available scientific literature, this document details its physicochemical characteristics, spectroscopic data, and known cytotoxic and antimicrobial effects. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research. Additionally, this guide explores its potential mechanism of action, drawing parallels with its well-studied precursor, betulinic acid, and presents this information through structured data and visualizations to aid in research and drug development endeavors.

Chemical and Physical Properties

This compound, also known as Betulin 28-oxime or 3β-hydroxy-lup-20(29)-en-28-al oxime, is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below. The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695), each at a concentration of 30 mg/mL.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₉NO₂ | [1][2][3] |

| Molecular Weight | 455.7 g/mol | [2][3] |

| CAS Number | 25613-12-1 | [1][2][3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 222-224 °C | [3] |

| Purity | ≥95% (HPLC: 98.0%, TLC: 100%) | [1][2][3] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [2] |

| Storage Conditions | 2-8°C or -20°C | [1][2] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Observation | Reference(s) |

| Mass Spectrometry | MH⁺: 456.2 | [3] |

| Infrared (IR) | Conforms to structure | [3] |

| Nuclear Magnetic Resonance (NMR) | Conforms to structure | [3] |

Chemical Synthesis and Reactivity

Synthesis of this compound

This compound is synthesized from its precursor, betulinic aldehyde. The general synthesis involves the condensation of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297), in an alcoholic solvent.

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the oxime functional group. Oximes are known to undergo a variety of chemical transformations, offering pathways to further derivatization.

-

Hydrolysis: The oxime functionality can be hydrolyzed back to the corresponding aldehyde under acidic conditions. The stability of this compound to hydrolysis under various pH conditions has not been extensively reported.

-

Beckmann Rearrangement: A characteristic reaction of oximes is the Beckmann rearrangement, where the oxime is converted to an amide under acidic conditions.[4][5][6] This reaction proceeds through the migration of the group anti-periplanar to the hydroxyl group of the oxime. For aldoximes, this rearrangement typically yields a primary amide or, with certain reagents, can lead to nitriles.[5] The application of the Beckmann rearrangement to this compound could yield novel amide or nitrile derivatives with potentially interesting biological activities.

-

Reduction: The oxime group can be reduced to the corresponding primary amine using various reducing agents.

-

N-O Bond Fragmentation: The N-O bond of oximes can be cleaved under photochemical or transition metal-catalyzed conditions to generate iminyl radicals, which can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Biological Activity and Potential Mechanism of Action

Cytotoxic and Antimicrobial Activity

This compound has demonstrated notable biological activities. It is reported to be cytotoxic to Huh7 hepatocellular carcinoma cells at a concentration of 50 µM.[2] Furthermore, it exhibits antimicrobial properties, showing activity against Enterobacter aerogenes, Escherichia coli, Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans at a concentration of 50 µM.[2] An IC₅₀ value of 25 µM has been reported for its cytotoxicity towards hepatocytes.[7]

Potential Mechanism of Action: Induction of Apoptosis

While the precise mechanism of action for this compound has not been fully elucidated, its structural similarity to betulinic acid suggests a potential to induce apoptosis through the mitochondrial pathway. Betulinic acid and its derivatives are known to trigger apoptosis in cancer cells by directly acting on the mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[4][8][9][10][11] This process is often mediated by the modulation of Bcl-2 family proteins and the generation of reactive oxygen species (ROS).[4][9][10] It is hypothesized that this compound may share this mechanism of inducing apoptosis.

Caption: Proposed mitochondrial pathway of apoptosis for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the synthesis of related triterpenoid oximes.[9]

Materials:

-

Betulinic aldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Ethanol (EtOH)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve betulinic aldehyde in ethanol.

-

Add a solution of hydroxylamine hydrochloride and sodium acetate in ethanol to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Characterize the final product by spectroscopic methods (NMR, IR, MS) and determine its melting point.

Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing the cytotoxicity of compounds against adherent cancer cell lines.[12][13][14]

Materials:

-

Target cancer cell line (e.g., Huh7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[15][16][17][18][19]

Materials:

-

Test microorganism (e.g., S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solution (in DMSO)

-

96-well microplates

-

Inoculum of the test microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a synthetically accessible derivative of a readily available natural product, betulin. Its demonstrated cytotoxic and antimicrobial activities, coupled with the potential for further chemical modification, make it a promising scaffold for the development of new therapeutic agents. The probable mechanism of action, involving the induction of apoptosis via the mitochondrial pathway, aligns with current strategies in cancer research. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this compound and to advance its potential in drug discovery and development. Further studies are warranted to fully elucidate its spectroscopic characteristics, chemical reactivity, and the specific molecular targets and signaling pathways involved in its biological effects.

References

- 1. [PDF] Mitochondria-Targeted Lupane Triterpenoid Derivatives and Their Selective Apoptosis-Inducing Anticancer Mechanisms. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New ionic derivatives of betulinic acid as highly potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mitochondria-Targeted Lupane Triterpenoid Derivatives and Their Selective Apoptosis-Inducing Anticancer Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. baes.uc.pt [baes.uc.pt]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. protocols.io [protocols.io]

- 15. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]

- 17. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apec.org [apec.org]

- 19. woah.org [woah.org]

Unraveling the Core Mechanism of Action of Betulinic Aldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic aldehyde oxime, a pentacyclic triterpenoid (B12794562) derived from the abundant natural product betulin (B1666924), has emerged as a compound of interest in medicinal chemistry.[1] While its direct and fully elucidated mechanism of action remains an area of active investigation, extensive research on its parent compound, betulinic acid, and related derivatives provides a strong foundation for a putative mechanism. This technical guide synthesizes the current understanding of the biological activities of this compound and its analogs, focusing on the core pathways implicated in its potential therapeutic effects, particularly in oncology. The information presented herein is intended to provide a comprehensive overview for researchers and professionals engaged in drug discovery and development.

This compound is recognized for its cytotoxic effects against various cancer cell lines and its antimicrobial and anti-leishmanial properties.[1] The addition of the oxime functional group to the betulinic aldehyde scaffold is a key structural modification that influences its biological activity. Understanding the molecular targets and signaling cascades affected by this class of compounds is crucial for its future development as a therapeutic agent.

Putative Mechanism of Action: Insights from Betulinic Acid and Related Derivatives

The mechanism of action of this compound is likely to mirror that of its well-studied precursor, betulinic acid. The primary modes of action are believed to be the induction of apoptosis through the mitochondrial pathway, modulation of key inflammatory and oxidative stress signaling pathways, and inhibition of topoisomerase.

Induction of Apoptosis via the Mitochondrial Pathway

A hallmark of the anticancer activity of betulinic acid and its derivatives is the induction of programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[2][3] This process is often independent of the p53 tumor suppressor protein, which is a significant advantage in cancers where p53 is mutated or inactive.[3]

The proposed sequence of events is as follows:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The compound directly or indirectly triggers the permeabilization of the outer mitochondrial membrane.

-

Release of Pro-Apoptotic Factors: This leads to the release of key pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, including Cytochrome c and Smac/DIABLO.[2][4][5]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3.

-

Cellular Dismantling: Activated caspase-3 orchestrates the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[6]

This pathway is often accompanied by the generation of Reactive Oxygen Species (ROS) , which can further amplify the apoptotic signal.[7][8]

Modulation of Key Signaling Pathways

Betulinic acid and its derivatives have been shown to modulate several critical intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Betulinic acid is a known inhibitor of the NF-κB pathway.[2][9][10] It can suppress the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and anti-apoptotic genes.[10][11]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway, which includes JNK, ERK, and p38, is crucial for cell proliferation, differentiation, and stress responses. Betulinic acid has been shown to inhibit the phosphorylation and activation of these kinases, thereby interfering with downstream signaling that often promotes cancer cell survival and growth.[4][12]

-

Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: Betulinic acid can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[13][14] By promoting the translocation of Nrf2 to the nucleus, it upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[4][15]

Topoisomerase Inhibition

Another potential mechanism of action for betulinic acid and its derivatives is the inhibition of topoisomerases, enzymes that are critical for managing DNA topology during replication, transcription, and repair.[16] Betulinic acid has been identified as a catalytic inhibitor of topoisomerase I, preventing the enzyme from binding to DNA and forming the "cleavable complex," which is a necessary intermediate in its function.[17][18] This inhibition of topoisomerase activity can lead to DNA damage and ultimately trigger apoptosis. Some derivatives of betulinic acid have also shown inhibitory activity against topoisomerase II.[16]

Quantitative Data Summary

While specific quantitative data for this compound's mechanism of action are not yet widely available, the following tables summarize the cytotoxic activities of related oxime derivatives and the parent compound, betulinic acid, against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: Cytotoxicity of Betulonic Acid Oxime

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1 |

| G-361 | Malignant melanoma | 21.3 ± 2.8 |

| HeLa | Cervical cancer | 24.5 ± 1.8 |

Data sourced from Černá et al., 2024.[19]

Table 2: Cytotoxicity of Betulinic Acid Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Betulinic Acid Derivative 9 | Du-145 | Prostate | 7.3 |

| Hs294T | Melanoma | 10.6 | |

| MCF-7 | Breast | 8.5 | |

| Betulinic Acid Derivative 6i | HepG2 | Liver | 9.27 |

| MCF-7 | Breast | 8.87 | |

| 2,3-indolo-betulinic acid deriv. (BA2) | B164A5 | Murine Melanoma | 9.15 |

| 2,3-indolo-betulinic acid deriv. (BA3) | B164A5 | Murine Melanoma | 8.11 |

Data compiled from various sources.[1][20][21][22]

Experimental Protocols

The investigation into the mechanism of action of this compound would employ a suite of established experimental protocols, similar to those used for betulinic acid and its analogs.

Cytotoxicity and Cell Viability Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.[1]

-

-

SRB (Sulphorhodamine B) Assay: This assay measures cell density based on the measurement of cellular protein content.

-

Protocol: Cells are treated as in the MTT assay. After treatment, cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The bound dye is then solubilized, and the absorbance is read to determine cell number.[23]

-

-

LDH (Lactate Dehydrogenase) Leakage Assay: This assay quantifies cell membrane damage by measuring the release of LDH from damaged cells into the culture medium.[1]

Apoptosis Assays

-

Nuclear Staining with Hoechst 33342 or DAPI: These fluorescent dyes bind to DNA and allow for the visualization of nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[1]

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

-

Caspase Activity Assays: These assays measure the activity of key apoptotic caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.

-

Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to measure the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and the cleavage of caspase substrates like PARP.[11]

Signaling Pathway Analysis

-

Western Blot Analysis: This is the primary method for investigating the modulation of signaling pathways.

-

Protocol: Cells are treated with this compound for various time points or at different concentrations. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., p-IKK, p-IκBα, p-p65, p-JNK, p-ERK, p-p38, Nrf2).[2][4]

-

Topoisomerase Inhibition Assay

-

DNA Relaxation Assay: This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

-

Protocol: Supercoiled plasmid DNA is incubated with topoisomerase I in the presence or absence of this compound. The reaction products are then resolved by agarose (B213101) gel electrophoresis. Inhibition of the enzyme is observed as a decrease in the amount of relaxed DNA compared to the control.[16][17]

-

Conclusion and Future Directions

While the precise molecular interactions of this compound are still being uncovered, the substantial body of evidence from its parent compound, betulinic acid, provides a robust framework for its putative mechanism of action. It is highly probable that this compound exerts its cytotoxic effects through a multi-pronged approach involving the induction of mitochondrial apoptosis, the modulation of critical signaling pathways such as NF-κB and MAPK, and the inhibition of topoisomerase activity.

Future research should focus on validating these proposed mechanisms specifically for this compound. This would involve detailed enzymatic and binding assays to identify direct molecular targets, comprehensive analysis of its effects on the aforementioned signaling pathways, and in vivo studies to confirm its efficacy and safety profile. A thorough understanding of its core mechanism will be instrumental in advancing this compound through the drug development pipeline as a potential therapeutic agent for cancer and other diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Betulinic acid exerts anti-hepatitis C virus activity via the suppression of NF-κB- and MAPK-ERK1/2-mediated COX-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sensitization for Anticancer Drug-Induced Apoptosis by Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Betulinic acid-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hypoxia increases the apoptotic response to betulinic acid and betulin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Betulinic acid-induced apoptosis in glioma cells: A sequential requirement for new protein synthesis, formation of reactive oxygen species, and caspase processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Betulin induces reactive oxygen species-dependent apoptosis in human gastric cancer SGC7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betulinic Acid Ameliorates the Severity of Acute Pancreatitis via Inhibition of the NF-κB Signaling Pathway in Mice [mdpi.com]

- 10. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Betulinic Acid Induces ROS-Dependent Apoptosis and S-Phase Arrest by Inhibiting the NF-κB Pathway in Human Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Betulinic acid attenuates cyclophosphamide-induced intestinal mucosa injury by inhibiting the NF-κB/MAPK signalling pathways and activating the Nrf2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Betulinic Acid Attenuates Oxidative Stress in the Thymus Induced by Acute Exposure to T-2 Toxin via Regulation of the MAPK/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Betulinic acid protects against renal damage by attenuation of oxidative stress and inflammation via Nrf2 signaling pathway in T-2 toxin-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The antioxidant betulinic acid enhances porcine oocyte maturation through Nrf2/Keap1 signaling pathway modulation | PLOS One [journals.plos.org]

- 16. Rational design and semisynthesis of betulinic acid analogues as potent topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Betulinic acid, a potent inhibitor of eukaryotic topoisomerase I: identification of the inhibitory step, the major functional group responsible and development of more potent derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Betulinic acid, a catalytic inhibitor of topoisomerase I, inhibits reactive oxygen species-mediated apoptotic topoisomerase I-DNA cleavable complex formation in prostate cancer cells but does not affect the process of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxime derivatives of betulonic acid and platanic acid as novel cytotoxic or antiviral agents - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 20. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde | MDPI [mdpi.com]

- 21. Biological Activity and In Silico Study of 3-Modified Derivatives of Betulin and Betulinic Aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and cytotoxicity of betulin and betulinic acid derived 30-oxo-amides - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Betulinic Aldehyde Oxime from Betulin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpene, betulin (B1666924). This document details the synthetic pathway, experimental protocols, and relevant biological context, tailored for professionals in chemical synthesis and drug discovery.

Introduction

Betulin, readily available from the bark of birch trees, is a versatile starting material for the synthesis of various biologically active compounds. Its derivative, this compound, has garnered interest due to the pharmacological potential often associated with triterpenoid (B12794562) oximes, including anti-inflammatory and anticancer activities. This guide outlines a reliable two-step synthesis commencing from betulin, involving a selective oxidation to betulinic aldehyde, followed by oximation.

Synthetic Pathway

The synthesis of this compound from betulin is a two-step process. The first step is the selective oxidation of the primary hydroxyl group at C-28 of betulin to an aldehyde functionality, yielding betulinic aldehyde. The secondary hydroxyl group at C-3 remains unaffected under these conditions. The subsequent step involves the reaction of the aldehyde group of betulinic aldehyde with hydroxylamine (B1172632) to form the corresponding oxime.

Caption: Synthetic route from Betulin to this compound.

Experimental Protocols

Step 1: Selective Oxidation of Betulin to Betulinic Aldehyde

This protocol is adapted from a method utilizing chromium(VI) oxide supported on silica (B1680970) gel, which has been shown to be highly selective for the oxidation of the primary hydroxyl group of betulin.[1][2]

Materials:

-

Betulin

-

Chromium(VI) oxide (CrO₃)

-

Silica gel

-

Acetone

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Filter paper

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Reflux condenser

-

Buchner funnel and flask

-

Rotary evaporator

Procedure:

-

Preparation of the Oxidizing Agent: In a well-ventilated fume hood, carefully add chromium(VI) oxide to a slurry of silica gel in water. Stir the mixture until a uniform orange-red color is obtained. The supported reagent is then filtered, washed with water, and dried in an oven at 100-120 °C for several hours.

-

Oxidation Reaction: To a solution of betulin in toluene in a round-bottom flask, add the prepared CrO₃/SiO₂ reagent (approximately 2 equivalents of CrO₃ per equivalent of betulin).

-

The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The oxidation is typically complete within 30 minutes to a few hours.[1][2]

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the solid support and chromium salts. The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude betulinic aldehyde can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure product.

Step 2: Synthesis of this compound

This protocol is a general method for the formation of oximes from aldehydes using hydroxylamine hydrochloride. This reaction is typically high-yielding, often quantitative.[3]

Materials:

-

Betulinic aldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or Pyridine (B92270)

-

Water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve betulinic aldehyde in ethanol.

-

Add hydroxylamine hydrochloride (a slight excess, e.g., 1.2 equivalents) and sodium acetate (as a base, e.g., 1.5 equivalents) to the solution. Alternatively, pyridine can be used as both the solvent and the base.

-

The reaction mixture is heated to reflux (around 50-80 °C) and stirred. The progress of the reaction can be monitored by TLC. The reaction is generally complete within 1-2 hours.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If ethanol was used as the solvent, it is removed under reduced pressure. The residue is then partitioned between water and dichloromethane.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The product is often obtained in high purity and may not require further purification. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) can be performed. The synthesis of similar oximes from betulin derivatives has been reported to proceed in quantitative yield.[3]

Data Presentation

Reaction Yields

| Step | Reaction | Reagents and Conditions | Reported Yield | Reference |

| 1 | Oxidation of Betulin | CrO₃/SiO₂, Toluene, RT, 30 min | ~100% conversion to betulonic aldehyde | [1][2] |

| 1 | Oxidation of Betulin | TEMPO/NaClO₂/NaOCl, 35 °C | 92% (betulinic aldehyde) | [2] |

| 2 | Oximation of Betulin Aldehyde-Ketone | HONH₂Cl/NaOAc/EtOH | Quantitative | [3] |

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Betulin | C₃₀H₅₀O₂ | 442.72 | 256-258 | Characteristic peaks for the triterpene skeleton, including signals for methyl groups and the C-3 and C-28 protons adjacent to hydroxyl groups. | Signals corresponding to the 30 carbon atoms of the lupane (B1675458) skeleton. |

| Betulinic Aldehyde | C₃₀H₄₈O₂ | 440.70 | Not reported | Appearance of a downfield signal for the aldehydic proton (~9.5-10 ppm). The signal for the C-28 methylene (B1212753) protons is absent. | Appearance of a downfield signal for the aldehydic carbon (~200 ppm). |

| This compound | C₃₀H₄₉NO₂ | 455.72 | Not reported | The aldehydic proton signal is replaced by a signal for the oxime proton (=N-OH), typically in the range of 7.5-8.5 ppm. | The aldehydic carbon signal is replaced by a signal for the oxime carbon (=N-OH) at around 150-160 ppm. |

Biological Activity and Potential Signaling Pathways

Betulin and its derivatives, including betulinic acid, have been extensively studied for their biological activities, particularly their anticancer and anti-inflammatory effects. While specific signaling pathways for this compound are not yet fully elucidated, the known mechanisms of related compounds provide a strong indication of its potential biological targets.

Anticancer Activity: Induction of Apoptosis

Betulin and its derivatives are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[4][5] This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

Caption: Proposed apoptotic pathway induced by betulin derivatives.

Anti-inflammatory Activity: Modulation of NF-κB and PI3K/Akt Signaling

The anti-inflammatory effects of betulin derivatives are often attributed to their ability to modulate key inflammatory signaling pathways. These include the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory gene expression, and the modulation of the PI3K/Akt/mTOR pathway, which is involved in cell survival and inflammation.[6][7]

Caption: Modulation of inflammatory pathways by betulin derivatives.

Conclusion

The synthesis of this compound from betulin is a straightforward and efficient process that provides access to a potentially valuable bioactive molecule. The selective oxidation of betulin followed by a high-yielding oximation reaction makes this synthetic route amenable to laboratory-scale production for further biological evaluation. The established anticancer and anti-inflammatory activities of related betulin derivatives suggest that this compound is a promising candidate for further investigation in drug discovery programs. This guide provides the foundational chemical knowledge for researchers to synthesize and explore the therapeutic potential of this interesting triterpenoid derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. A Practical Synthesis of Betulonic Acid Using Selective Oxidation of Betulin on Aluminium Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. Comprehensive Review on Betulin as a Potent Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Betulonic Acid Derivatives [mdpi.com]

- 6. Synthesis, Pharmacological Properties, and Potential Molecular Mechanisms of Antitumor Activity of Betulin and Its Derivatives in Gastrointestinal Cancers [mdpi.com]

- 7. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]

In-Depth Technical Guide to Betulinic Aldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulinic aldehyde oxime, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin, is a compound of increasing interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physical properties, synthesis, and known biological activities. While research on its specific mechanisms of action is ongoing, this document consolidates the available data to serve as a foundational resource for further investigation and drug development endeavors.

Physical and Chemical Properties

This compound, also known as 3β-hydroxy-lup-20(29)-en-28-al oxime or Betulin 28-oxime, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₄₉NO₂ | [2] |

| Formula Weight | 455.7 g/mol | [2] |

| CAS Number | 25613-12-1 | [2] |

| Melting Point | 222-224 °C | |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥95% | [2] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). Poorly soluble in water. | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [2] |

1.1. Spectral Data

While detailed spectral data for this compound are not widely published, a certificate of analysis confirms that the mass spectrum shows a protonated molecular ion (MH+) peak at m/z 456.2, which is consistent with its molecular weight. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra have been reported to be in conformity with the structure, though specific data are not provided. For reference, the NMR data of the closely related precursor, betulinic aldehyde, and other similar triterpenoids are available in the scientific literature.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oximation of its precursor, betulinic aldehyde. Betulinic aldehyde itself can be synthesized from betulin, a readily available natural product from birch bark, via selective oxidation.

2.1. Experimental Protocol: Oximation of Betulinic Aldehyde

The following is a general experimental protocol for the synthesis of this compound from betulinic aldehyde.

Materials:

-

Betulinic aldehyde

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Ethanol

-

Dichloromethane

-

5% Hydrochloric acid (HCl) solution

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve betulinic aldehyde in a mixture of pyridine and ethanol.

-

Add an excess of hydroxylamine hydrochloride to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 5% HCl solution and water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound from Betulin.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[2] It is active against various bacteria such as E. aerogenes, E. coli, E. faecalis, P. aeruginosa, and S. aureus, as well as the fungus C. albicans and the parasite L. donovani at a concentration of 50 µM.[2] Furthermore, it exhibits cytotoxicity towards Huh7 hepatocellular carcinoma cells at the same concentration.[2]

While specific signaling pathways for this compound have not been fully elucidated, the activities of its parent compounds, betulinic aldehyde and betulinic acid, provide valuable insights into its potential mechanisms of action.

3.1. Potential Anticancer Mechanisms

The anticancer activity of this compound is an area of active investigation. Its precursor, betulinic aldehyde, has been shown to inhibit the viability, proliferation, and migration of A549 lung cancer cells in a dose-dependent manner. Mechanistically, betulinic aldehyde was found to inhibit the activation of the Akt, MAPK, and STAT3 signaling pathways in these cells.

Given the structural similarity, it is hypothesized that this compound may exert its cytotoxic effects through similar pathways. The induction of apoptosis is a common mechanism for many triterpenoid compounds.

Hypothesized Signaling Pathway for Anticancer Activity:

References

In Vitro Cytotoxicity of Betulinic Aldehyde Oxime and Related Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulinic acid, a pentacyclic triterpenoid (B12794562) found in the bark of several plant species, and its derivatives have garnered significant interest in oncological research due to their potential as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis. This technical guide focuses on the in vitro cytotoxicity of betulinic aldehyde oxime and its closely related analogs, providing a comprehensive overview of available data, experimental methodologies, and insights into their mechanisms of action. While specific data on this compound is limited, the information presented herein for related compounds offers valuable insights for researchers in the field. One study has noted the cytotoxicity of this compound at a concentration of 50 µM in Huh7 hepatocellular carcinoma cells.

Quantitative Cytotoxicity Data

The cytotoxic potential of betulinic acid derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the available IC50 values for betulonic acid oxime, a structurally similar compound to this compound, across various human cancer cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| Betulonic Acid Oxime | CCRF-CEM | T-lymphoblastic leukemia | 18.9 ± 1.1[1] |

| Betulonic Acid Oxime | G-361 | Malignant melanoma | 21.3 ± 2.8[1] |

| Betulonic Acid Oxime | MCF7 | Breast adenocarcinoma | Not specified, but cytotoxic |

| Betulonic Acid Oxime | HeLa | Cervical cancer | Not specified, but cytotoxic |

Experimental Protocols

The following is a representative protocol for determining the in vitro cytotoxicity of a compound like this compound using a standard colorimetric assay, such as the MTT or SRB assay.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass and, by extension, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Complete cell culture medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (or related compound)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with complete medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

Cell Fixation: After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C to fix the cells.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization and Absorbance Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes. Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.

Mechanism of Action: Induction of Apoptosis

A significant body of research on betulinic acid and its derivatives points towards the induction of apoptosis as a primary mechanism of their anticancer activity.[2] This programmed cell death is often initiated through the intrinsic or mitochondrial pathway.

The Mitochondrial Pathway of Apoptosis

Betulinic acid has been shown to directly target mitochondria, leading to a series of events that culminate in cell death.[2] The key steps in this pathway include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The compound induces changes in the mitochondrial outer membrane, leading to the formation of pores.

-

Release of Pro-apoptotic Factors: This permeabilization results in the release of proteins like cytochrome c and Smac/DIABLO from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Conclusion

This compound and its related compounds represent a promising class of molecules for further investigation in cancer research. While comprehensive data on the specific cytotoxicity of this compound is still emerging, the information available for closely related analogs like betulonic acid oxime demonstrates significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for this class of compounds is believed to be the induction of apoptosis via the mitochondrial pathway. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of these novel triterpenoids. Further studies are warranted to fully elucidate the cytotoxic profile and mechanism of action of this compound.

References

A Technical Guide on the Antimicrobial Properties of Betulinic Aldehyde Oxime

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Betulinic aldehyde oxime, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulin (B1666924), has been investigated as part of a broader search for novel antimicrobial agents derived from natural products. This technical guide synthesizes the available scientific literature on the antimicrobial properties of this compound, referred to in key studies as betulin-28-oxime. While the parent compound, betulin, and its derivatives like betulinic acid have demonstrated a range of biological activities, primary screening data indicates that betulin-28-oxime itself does not possess significant antibacterial or antifungal activity against common pathogens at tested concentrations. However, the compound exhibits notable cytotoxicity against mammalian cell lines, suggesting a potential for other biological applications. This document provides a comprehensive overview of the existing data, detailed experimental protocols from foundational studies, and a discussion of the compound's potential within the broader context of triterpenoid research.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global public health, necessitating the urgent discovery of new antimicrobial compounds with novel mechanisms of action.[1][2] Natural products, particularly plant-derived terpenoids, are a rich source of structurally diverse molecules with a wide array of biological activities.[3] Betulin, a lupane-type triterpenoid abundantly available from the bark of birch trees, is a promising scaffold for chemical modification to develop new therapeutic agents.[3][4] Numerous semi-synthetic derivatives of betulin have been created and evaluated for anticancer, antiviral, and antimicrobial properties.[4][5]

Among these derivatives is this compound (betulin-28-oxime), synthesized from the C-28 aldehyde of betulin. This guide focuses specifically on the documented antimicrobial profile of this oxime derivative, presenting the quantitative data from screening assays and the methodologies employed in its evaluation.

Synthesis and Structure

This compound is derived from betulin in a two-step process. First, the primary hydroxyl group at the C-28 position of betulin is selectively oxidized to form betulinic aldehyde. Subsequently, the aldehyde is converted to an oxime through a reaction with hydroxylamine. This structural modification is a common strategy in medicinal chemistry to explore changes in biological activity.

Antimicrobial Activity Assessment

The primary investigation into the antimicrobial properties of betulin-28-oxime was conducted as part of a large-scale screening of 51 structurally diverse semi-synthetic betulin derivatives.[1][4] The study evaluated the compounds against a panel of five bacterial strains and one fungal strain.

In this initial screening, betulin-28-oxime (referred to as compound 31 ) was tested at a concentration of 50 µM. The results showed that it did not meet the threshold of >70% growth inhibition against any of the tested microorganisms.[1][4] Consequently, it was not selected for further dose-response studies to determine its Minimum Inhibitory Concentration (MIC).[1]

Quantitative Antimicrobial Data

The following table summarizes the results from the primary antimicrobial screening of betulin-28-oxime.

| Compound | Test Organism | Type | Concentration | Growth Inhibition (%) | Reference |

| Betulin-28-oxime | Enterobacter aerogenes | Gram-negative | 50 µM | < 70% | [1][4] |

| Betulin-28-oxime | Escherichia coli | Gram-negative | 50 µM | < 70% | [1][4] |

| Betulin-28-oxime | Pseudomonas aeruginosa | Gram-negative | 50 µM | < 70% | [1][4] |

| Betulin-28-oxime | Enterococcus faecalis | Gram-positive | 50 µM | < 70% | [1][4] |

| Betulin-28-oxime | Staphylococcus aureus | Gram-positive | 50 µM | < 70% | [1][4] |

| Betulin-28-oxime | Candida albicans | Fungus | 50 µM | < 70% | [1][4] |

Note: The study did not report specific inhibition percentages for compounds that did not meet the >70% threshold.

Cytotoxicity Profile

While betulin-28-oxime showed a lack of significant antimicrobial activity in the primary screen, its effect on mammalian cells was also evaluated. The compound was found to exhibit notable cytotoxicity against a human hepatocyte cell line (Huh-7).[4]

Quantitative Cytotoxicity Data

The cytotoxic effect was quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Exposure Time | Reference |

| Betulin-28-oxime | Human Hepatocyte (Huh-7) | ATP Measurement | 25 | 24 hours | [1][4] |

| Betulinic Aldehyde | Human Hepatocyte (Huh-7) | ATP Measurement | 47 | 24 hours | [1][4] |

This finding indicates that betulin-28-oxime is biologically active, though its activity is more pronounced against mammalian cells than the microbial strains tested.[4]

Experimental Protocols

The methodologies described below are based on the key study that evaluated betulin-28-oxime.[1][6]

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol was used for the primary screening of the betulin derivatives.

-

Microorganism Preparation : Bacterial and fungal strains were cultured in appropriate broth (e.g., Luria Bertani or Yeast Peptone Dextrose). The inoculum was prepared by suspending colonies in sterile 0.9% saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[1]

-

Assay Plate Preparation : The assay was performed in 96-well microplates. Each well contained the microbial suspension in its specific growth medium.

-

Compound Addition : The test compound, betulin-28-oxime, was added to the wells to a final concentration of 50 µM.

-

Incubation : Plates were incubated at 37°C for 16–20 hours with agitation (110 rpm).[1]

-

Measurement : After incubation, microbial growth was determined by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Data Analysis : The percentage of growth inhibition was calculated relative to a negative control (no compound). Compounds inducing over 70% inhibition were classified as active.

Cytotoxicity Assay (Hepatocyte Cell Culture)

This protocol was used to determine the effect of the compounds on mammalian cells.

-